molecular formula C8H8O4 B11917744 Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B11917744
M. Wt: 168.15 g/mol
InChI Key: UTSNHPVYMMOGPU-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate, also known as methyl coumalate, is an organic compound with the molecular formula C8H8O4. It is a derivative of pyran and is characterized by its pyranone ring structure. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-methyl-2-pyrone with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyranones, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate exerts its effects involves interactions with various molecular targets. It can modulate the activity of enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis. The compound’s ability to undergo methylation and demethylation also plays a role in its regulatory functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2H-pyran-5-carboxylate: Shares a similar pyranone structure but lacks the methyl group at the 6-position.

    Methyl 2-pyrone-5-carboxylate: Another related compound with a similar core structure.

Uniqueness

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyranone derivatives and contributes to its specific properties and applications .

Properties

IUPAC Name

methyl 2-methyl-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5-6(8(10)11-2)3-4-7(9)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSNHPVYMMOGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)O1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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